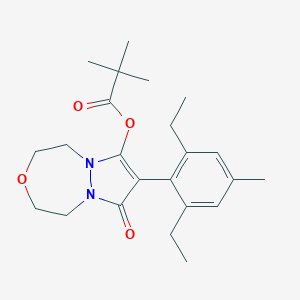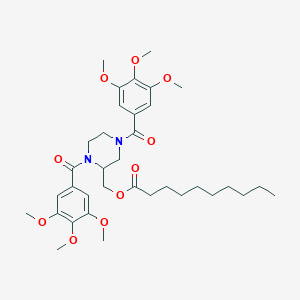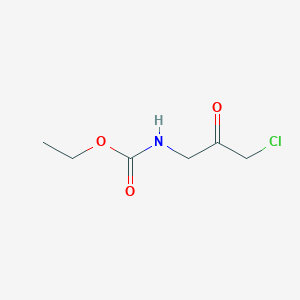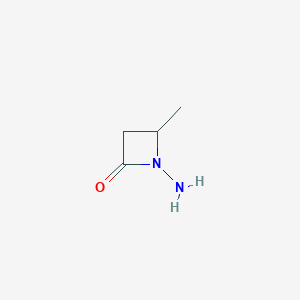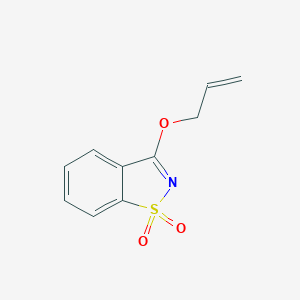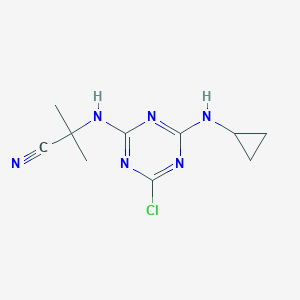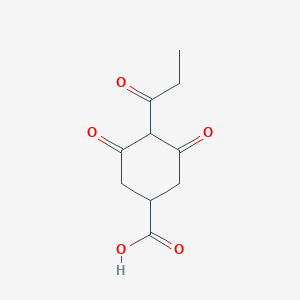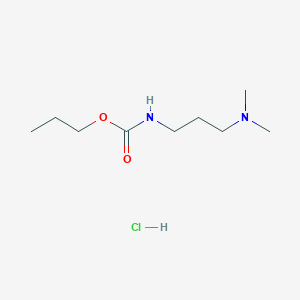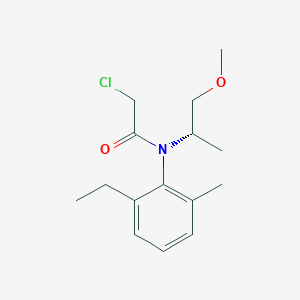
S-メトラクロール
概要
説明
S-metolachlor is an organic compound widely used as an herbicide. It is a derivative of aniline and belongs to the chloroacetanilide family of herbicides. S-metolachlor is highly effective against grasses and broadleaf weeds, making it a popular choice for weed control in crops such as corn, soybean, peanuts, sorghum, and cotton .
科学的研究の応用
S-metolachlor has numerous scientific research applications. In chemistry, it is used to study herbicide resistance mechanisms and metabolic pathways in plants. In biology, it is used to investigate the detoxification processes in various plant species. In medicine, it is studied for its potential effects on human health and its environmental impact. In industry, S-metolachlor is used for weed control in agriculture, contributing to increased crop yields and reduced competition from weeds .
作用機序
S-metolachlor exerts its effects by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants. It competitively inhibits the first subunit, VLCFA synthase, resulting in VLCFA depletion. This inhibition disrupts cell membrane formation and function, leading to the death of susceptible plants. The primary site of S-metolachlor detoxification in resistant plants is in the roots, where GSTs and P450s play a crucial role in metabolizing the herbicide .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
S-Metolachlor interacts with various enzymes and proteins in the biochemical reactions. For instance, it has been found to interact with glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s). The GST activities were found to be greater in resistant waterhemp compared to sensitive populations . On the other hand, P450s in microsomal extracts formed O-demethylated S-Metolachlor .
Cellular Effects
S-Metolachlor influences cell function by impacting various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The exact nature of these effects is complex and depends on the specific cellular context .
Molecular Mechanism
At the molecular level, S-Metolachlor exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found that S-Metolachlor metabolism in resistant waterhemp involves Phase I and Phase II metabolic activities acting in concert .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of S-Metolachlor change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
S-Metolachlor is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels. For instance, it has been found that S-Metolachlor metabolism in resistant waterhemp involves Phase I and Phase II metabolic activities acting in concert .
準備方法
S-metolachlor is synthesized from 2-ethyl-6-methylaniline via condensation with methoxy acetone. The resulting imine is hydrogenated to give primarily the S-stereoisomeric amine. This secondary amine is then acetylated with chloroacetyl chloride . Industrial production methods involve reacting methanol with ®-epoxypropane to obtain ®-1-methoxyl-2-propanol, which is then reacted with sulfonyl chloride to obtain a compound that reacts with 2-methyl-6-ethyl aniline to produce S-(-)-N-(R-methyl-2’-hydroxyethyl)-2-methyl-6-ethyl aniline. This compound is then reacted with chloroacetyl chloride to obtain S-metolachlor .
化学反応の分析
S-metolachlor undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs). Major products formed from these reactions include O-demethylated S-metolachlor and O-demethylated S-metolachlor-glutathione conjugates .
類似化合物との比較
S-metolachlor is similar to other chloroacetamide herbicides, such as metolachlor, acetochlor, and alachlor. S-metolachlor stands out due to its higher herbicidal activity and lower application rates compared to its racemic mixture, metolachlor. The S-isomer provides the majority of the herbicidal activity, making S-metolachlor more efficient and environmentally friendly .
特性
IUPAC Name |
2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(2S)-1-methoxypropan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4/h6-8,12H,5,9-10H2,1-4H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQBLGZPHOPPFO-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC(=C1N([C@@H](C)COC)C(=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6032431 | |
| Record name | S-Metolachlor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6032431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87392-12-9 | |
| Record name | S-Metolachlor | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87392-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Metolachlor [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087392129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Metolachlor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6032431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetamide, 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.472 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | S-METOLACHLOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O4NMK7I6H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of S-metolachlor and how does it affect plant growth?
A: S-metolachlor inhibits very-long-chain fatty acid elongase (VLCFAE), an enzyme crucial for the biosynthesis of very-long-chain fatty acids. [] These fatty acids are essential components of plant cell membranes. By disrupting VLCFA synthesis, S-metolachlor hinders cell division and elongation, ultimately leading to the death of susceptible plants.
Q2: How does S-metolachlor's mode of action compare to metolachlor?
A: S-metolachlor is the S-enantiomer of metolachlor, which is a racemic mixture of the S- and R-enantiomers. The S-enantiomer is significantly more active than the R-enantiomer in inhibiting VLCFAE. [, ] This means S-metolachlor is more potent and effective at lower application rates compared to metolachlor.
Q3: What is the molecular formula and weight of S-metolachlor?
A3: The molecular formula of S-metolachlor is C15H22ClNO2, and its molecular weight is 283.8 g/mol.
Q4: How does S-metolachlor's performance vary across different environmental conditions?
A: Several studies have shown that S-metolachlor degradation in soil is influenced by factors like temperature, moisture, and organic matter content. [, , ] Higher temperatures and moisture levels generally accelerate its degradation, while increased organic matter content tends to enhance its adsorption and persistence.
Q5: How does S-metolachlor behave in different soil types?
A: S-metolachlor degrades more rapidly in mineral soils with low organic matter content compared to organic soils with higher organic matter content. [] The limited adsorption capacity of mineral soils leads to faster dissipation.
Q6: Does the pH of the soil affect S-metolachlor degradation?
A: Research indicates that both acidic and basic pH conditions can accelerate S-metolachlor degradation. []
Q7: What is the typical efficacy of S-metolachlor against common weeds?
A: S-metolachlor is effective in controlling a variety of weeds, including redroot pigweed, common lambsquarters, green foxtail, yellow nutsedge, and common purslane. [, , , ] Its efficacy varies depending on weed species, application rate, timing, and environmental conditions.
Q8: Has resistance to S-metolachlor been reported?
A: Yes, S-metolachlor resistance has been reported in some weed species, including Palmer amaranth and waterhemp. [, ]
Q9: What are the potential mechanisms of S-metolachlor resistance in weeds?
A: Research suggests that resistance to S-metolachlor in waterhemp is primarily conferred by rapid metabolic detoxification. [] This detoxification likely involves enhanced activity of glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s), leading to the breakdown of the herbicide.
Q10: Has cross-resistance to other VLCFA-inhibiting herbicides been observed in S-metolachlor-resistant weeds?
A: While full cross-resistance is not always observed, studies have shown that S-metolachlor-resistant Palmer amaranth accessions exhibit reduced sensitivity to other VLCFA-inhibiting herbicides, such as acetochlor, dimethenamid-P, and pyroxasulfone. [] This suggests the potential for cross-resistance development.
Q11: What are the potential environmental impacts of S-metolachlor?
A: The extensive use of S-metolachlor has raised concerns about its environmental fate, particularly its impact on soil microbial communities. [] Studies have shown that S-metolachlor can affect the activity of soil enzymes and alter the composition of microbial populations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

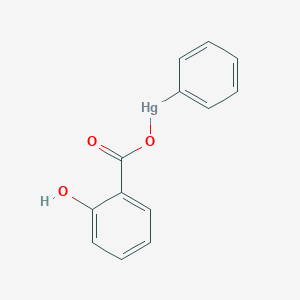

![(3As,5aR,6aR,6bS)-4-bromo-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole](/img/structure/B166645.png)
